molecular formula C8H10N6 B11491104 6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine

6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine

Cat. No.: B11491104
M. Wt: 190.21 g/mol
InChI Key: ZGIBOLRGEOJQNS-UHFFFAOYSA-N
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Description

1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring, with a pyrrolidine substituent at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as nitro or hydroxyl groups.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or the pyridazine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-{[1,2,3,4]TETRAZOLO[1,5-B]PYRIDAZIN-6-YL}PYRROLIDINE is unique due to its specific combination of the tetrazole and pyridazine rings with a pyrrolidine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

6-pyrrolidin-1-yltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C8H10N6/c1-2-6-13(5-1)8-4-3-7-9-11-12-14(7)10-8/h3-4H,1-2,5-6H2

InChI Key

ZGIBOLRGEOJQNS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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